Thiirane, (butoxymethyl)-

Description

Properties

CAS No. |

32338-77-5 |

|---|---|

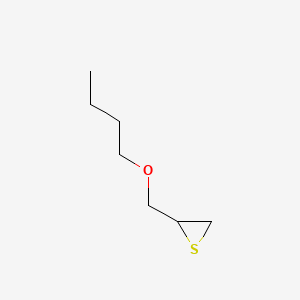

Molecular Formula |

C7H14OS |

Molecular Weight |

146.25 g/mol |

IUPAC Name |

2-(butoxymethyl)thiirane |

InChI |

InChI=1S/C7H14OS/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3 |

InChI Key |

YBKWHCPRXGFWPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC1CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiirane Derivatives

Structural and Physicochemical Properties

Key thiirane derivatives for comparison include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Substituent Characteristics |

|---|---|---|---|---|

| Thiirane, (butoxymethyl)- | C₇H₁₄OS | 146.25* | Not reported | Long alkoxy chain (C₄H₉-O-) |

| Thiirane, (methoxymethyl)- | C₄H₈OS | 104.17 | Not reported | Short alkoxy chain (CH₃-O-) |

| Thiirane, methyl- | C₃H₆S | 74.14 | ~75.9 (predicted) | Small alkyl group (CH₃) |

| Thiirane, 2-chloromethyl- | C₄H₇ClS | 122.62 | Not reported | Electrophilic substituent (Cl-CH₂-) |

*Calculated based on substituent addition. Data sourced from .

- Its electron-donating alkoxy group may also stabilize the sulfur atom’s partial positive charge, altering reactivity in ring-opening reactions.

- Lipophilicity: The longer butoxy chain enhances lipophilicity, which could improve solubility in nonpolar solvents or compatibility with hydrophobic polymer matrices .

Reactivity in Ring-Opening Reactions

Thiiranes undergo ring-opening reactions via nucleophilic or electrophilic pathways:

- Nucleophilic Attack : Secondary amines selectively attack the less hindered carbon of the thiirane ring. For (butoxymethyl)thiirane, steric bulk may shift the attack site or reduce reaction rates compared to smaller derivatives like methylthiirane .

- Electrophilic Attack: Alcohols or thiols with acid catalysts non-selectively attack both carbons. The butoxymethyl group’s electron-donating nature may moderate electrophilic reactivity relative to electron-withdrawing substituents (e.g., chloromethyl) .

- Thermal Decomposition : Thiiranes decompose via homolytic C-S bond cleavage (ΔH‡ ~222 kJ/mol) to form sulfur radicals. Bulkier substituents like butoxymethyl may stabilize intermediates, altering decomposition pathways compared to methylthiirane .

Q & A

Q. What synthetic methodologies are effective for preparing thiirane-functionalized silsesquioxanes (POSS-S) and their derivatives?

Thiirane-functionalized POSS compounds like octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane can be synthesized via nucleophilic substitution of epoxy-POSS precursors with sulfur donors. A high-yield route involves reacting 3-glycidoxypropyldimethylsiloxy-POSS (POSS-O) with potassium thiocyanate (KSCN) in a solvent like o-xylene at 110°C for 8 hours under catalytic conditions . The reaction efficiency is influenced by the sulfur donor: substituting KSCN with thiourea reduces yields from ~70% to 45% due to lower reactivity . Post-synthesis purification involves solvent removal under reduced pressure, yielding viscous oils confirmed via FT-IR and NMR spectroscopy .

Q. How are structural and thermal properties of thiirane-modified epoxy resins characterized?

- Structural analysis : FT-IR spectroscopy identifies thiirane-specific bands (617–800 cm⁻¹) replacing oxirane peaks (547–902 cm⁻¹) .

- Thermal stability : Thermogravimetric analysis (TGA) quantifies mass loss at 1%, 5%, and 10% decomposition thresholds. For example, adding 10 wt% POSS-S to epoxy resin increases the 1% mass loss temperature by >100°C compared to unmodified resin when cured with maleic anhydride .

- Curing kinetics : Differential scanning calorimetry (DSC) reveals narrower curing peaks and lower peak temperatures (e.g., 117.2 J/g for POSS-S vs. 201.7 J/g for unmodified resin with pyromellitic anhydride), indicating accelerated curing due to thiirane's higher reactivity .

Q. What mechanistic insights explain thiirane's reactivity in ring-opening reactions?

Thiirane's strained three-membered ring undergoes nucleophilic attack at the less hindered carbon. For example, secondary amines selectively attack the less sterically hindered carbon, forming thiol intermediates that further react to generate polymers or heterocycles . Electrophilic agents (e.g., alcohols with acid catalysts) attack both carbons non-selectively . Computational studies (e.g., MNDO/CHAIN calculations) suggest initial C–S bond cleavage followed by 1,2-hydrogen shifts during thermal decomposition .

Advanced Research Questions

Q. How can experimental design optimize thiirane-modified epoxy composites for enhanced thermal stability?

- Additive concentration : A 10 wt% POSS-S loading maximizes thermal stability, increasing decomposition onset temperatures by >100°C compared to unmodified resin .

- Curing agent selection : Pyromellitic anhydride yields higher thermal stability (TGA residue ~25%) than maleic or phthalic anhydrides due to increased crosslinking density .

- Methodological considerations : Ensure homogeneous dispersion of POSS-S via solvent-assisted mixing and validate curing completeness using DSC to avoid residual exothermic peaks .

Q. How to resolve contradictions in curing enthalpy data for thiirane-modified systems?

Discrepancies in enthalpy values (e.g., 117.2 J/g for POSS-S vs. 175.5 J/g for POSS-O with pyromellitic anhydride) arise from competing reactions:

- Thiirane's faster curing reduces overall enthalpy due to lower activation energy .

- Phthalic anhydride systems show negligible curing without thiirane, highlighting its role in initiating reactions .

- Control experiments (e.g., solvent purity checks and baseline subtraction in DSC) mitigate artifacts .

Q. What advanced techniques elucidate thiirane derivatives' bioactivity as matrix metalloproteinase (MMP) inhibitors?

- Computational modeling : Density functional theory (DFT) studies reveal thiirane's thiophilic ring-opening mechanism, where zinc in MMPs facilitates C–S bond cleavage and covalent adduct formation .

- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates to compare potency between thiirane and oxirane analogs (e.g., SB-3CT's IC50 < 100 nM for MMP-2/9) .

- Structural analysis : X-ray crystallography or NMR confirms binding modes, emphasizing the P1′ substituent's role in selectivity .

Methodological Considerations

- Spectral validation : Always cross-reference NMR (¹H, ¹³C, ²⁹Si) and FT-IR data with synthetic intermediates to confirm functional group transformations .

- Thermal analysis standardization : Use consistent heating rates (e.g., 10°C/min for DSC, 20°C/min for TGA) and sample masses (10–20 mg) to ensure reproducibility .

- Reactivity controls : Include unmodified epoxy resin and POSS-O analogs to isolate thiirane-specific effects in composite studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.